molecular formula C10H10F3N B15309630 3-(2-(Trifluoromethyl)phenyl)azetidine

3-(2-(Trifluoromethyl)phenyl)azetidine

Cat. No.: B15309630
M. Wt: 201.19 g/mol
InChI Key: KGNXGBJVTMDVCO-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)azetidine is a fluorinated azetidine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. The trifluoromethyl group imparts unique chemical and biological properties to the compound, making it a valuable building block in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-(trifluoromethyl)benzylamine with azetidine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(2-(Trifluoromethyl)phenyl)azetidine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azetidine N-oxides, reduced azetidine derivatives, and various substituted azetidines .

Scientific Research Applications

3-(2-(Trifluoromethyl)phenyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The azetidine ring can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(2-(Trifluoromethyl)phenyl)azetidine stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a more versatile and valuable compound in various applications .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]azetidine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-6-7/h1-4,7,14H,5-6H2

InChI Key

KGNXGBJVTMDVCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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